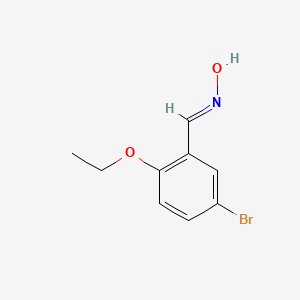

5-溴-2-乙氧基苯甲醛肟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 5-bromo-2-ethoxybenzaldehyde oxime involves several key steps, including the bromination of benzaldehyde derivatives and the introduction of the ethoxy group. A notable method includes the palladium-catalyzed ortho-bromination of substituted benzaldoximes, where O-methyloxime serves as a directing group. This method yields substituted 2-bromobenzaldehydes with good overall yields, demonstrating the efficiency and selectivity of the process for introducing the bromo group at the desired position on the benzene ring (Dubost et al., 2011).

Molecular Structure Analysis

The molecular structure of 5-bromo-2-ethoxybenzaldehyde oxime is characterized by the presence of a bromo substituent and an ethoxy group attached to a benzaldehyde core. The structure of related compounds, such as the bisanhydro trimer formed from the self-condensation of 2-amino-5-bromobenzaldehyde, provides insights into the geometric possibilities and stability of such molecules. These compounds often exhibit interesting molecular geometries and intermolecular interactions, which are crucial for their chemical reactivity and potential applications (Jircitano et al., 1994).

Chemical Reactions and Properties

5-Bromo-2-ethoxybenzaldehyde oxime undergoes various chemical reactions, including condensation and polymerization, which are influenced by its functional groups. The compound's reactivity is significantly affected by the bromo and ethoxy substituents, which can participate in different chemical transformations. For example, reactions involving the cleavage of the aldehyde C-H bond in the presence of a rhodium catalyst system highlight the compound's ability to engage in complex chemical processes, leading to the formation of novel compounds (Kokubo et al., 1999).

Physical Properties Analysis

The physical properties of 5-bromo-2-ethoxybenzaldehyde oxime, such as solubility, melting point, and crystal structure, are crucial for understanding its behavior in different environments. Studies on related compounds, such as different methoxybenzaldehyde oxime derivatives, reveal diverse hydrogen-bonding patterns and conformations, which can be indicative of the physical characteristics of 5-bromo-2-ethoxybenzaldehyde oxime (Gomes et al., 2018).

Chemical Properties Analysis

The chemical properties of 5-bromo-2-ethoxybenzaldehyde oxime, including its reactivity, stability, and interactions with other molecules, are influenced by its molecular structure. Spectroscopic studies provide insights into the electronic properties, HOMO and LUMO energies, and chemical shifts, offering a deeper understanding of the compound's chemical behavior and potential reactivity patterns (Balachandran et al., 2013).

科学研究应用

痕量金属检测

5-溴-2-羟基苯甲醛是一种相关化合物,已被用作配体来修饰二氧化硅圆盘,用于预浓缩和检测水样中的痕量铜(II)离子。此过程涉及席夫碱离子载体,该离子载体由 5-溴-2-羟基苯甲醛合成,表明类似化合物(如 5-溴-2-乙氧基苯甲醛肟)在痕量金属检测和分析中的潜在用途 (Fathi & Yaftian, 2009).

放射合成和生物分布研究

在正电子发射断层扫描 (PET) 领域,包括氟化醛的新型假体基团已被研究其与肽偶联用于成像目的的潜力。尽管未直接提及 5-溴-2-乙氧基苯甲醛肟,但该研究突出了溴化醛化合物在生物医学成像放射示踪剂开发中的更广泛应用 (Glaser 等,2008).

恶唑并吡啶骨架合成

从对溴苯甲醛(一种与 5-溴-2-乙氧基苯甲醛肟结构相关的化合物)合成恶唑并吡啶骨架的研究表明,此类溴化醛在制备药物化合物中的潜在用途。该研究包括席夫碱及其衍生物的制备,展示了溴化醛在合成有机化学和药物开发中的多功能性 (Azzawi & Hussein, 2022).

有机合成中的化学、区域和立体选择性

对溴苯甲醛(一种与 5-溴-2-乙氧基苯甲醛肟相关的化合物)在有机反应中的反应性和选择性进行了广泛的研究。这些研究提供了在合成化学中实现预期结果的溴化醛的策略性使用的见解,这可能适用于 5-溴-2-乙氧基苯甲醛肟 (Dumartin, Pereyre, & Quintard, 1987).

属性

IUPAC Name |

(NE)-N-[(5-bromo-2-ethoxyphenyl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-2-13-9-4-3-8(10)5-7(9)6-11-12/h3-6,12H,2H2,1H3/b11-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHTNAXRFUOZZOB-IZZDOVSWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Br)C=NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=C(C=C1)Br)/C=N/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5603811.png)

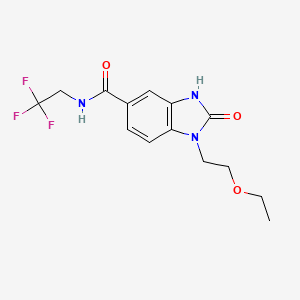

![2-methyl-8-[2-(2-phenylethoxy)benzyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5603822.png)

![N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5603834.png)

![ethyl [10-(N,N-dimethyl-beta-alanyl)-10H-phenothiazin-2-yl]carbamate hydrochloride](/img/structure/B5603842.png)

![{1-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]-3-propylpiperidin-3-yl}methanol](/img/structure/B5603848.png)

![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-phenoxypropanoyl)-1-piperazinyl]pyridazine](/img/structure/B5603860.png)

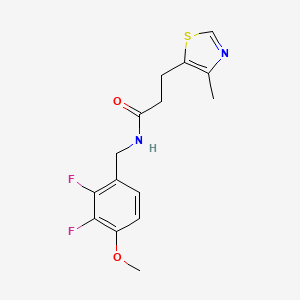

![N-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-benzothiophene-5-carboxamide](/img/structure/B5603877.png)

![2-[(1-acetyl-3-phenyl-1H-pyrazol-4-yl)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5603897.png)

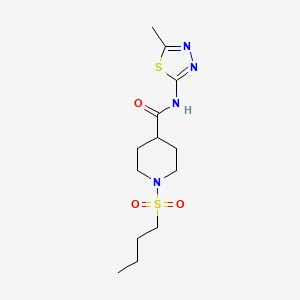

![2-methyl-4-(3-{[4-(4-methyl-4H-1,2,4-triazol-3-yl)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5603898.png)

![2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5603899.png)

![4-methyl-5-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-phenylpyrimidine](/img/structure/B5603918.png)